1-(tert-Butyldisulfanyl)hexane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
64580-59-2 |
|---|---|
Molecular Formula |
C10H22S2 |
Molecular Weight |
206.4 g/mol |
IUPAC Name |
1-(tert-butyldisulfanyl)hexane |
InChI |
InChI=1S/C10H22S2/c1-5-6-7-8-9-11-12-10(2,3)4/h5-9H2,1-4H3 |
InChI Key |
HXFQCKLJIPUIKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSSC(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for 1 Tert Butyldisulfanyl Hexane
General Strategies for Unsymmetrical Disulfide Bond Formation
The creation of a disulfide bond between two different alkyl or aryl groups is a fundamental challenge in sulfur chemistry. chemistryviews.org Generally, coupling reactions involving mixtures of two different thiols tend to produce a statistical mixture of all possible symmetrical and unsymmetrical disulfides, necessitating specific and controlled synthetic approaches. chemistryviews.orgresearchgate.net
Thiol Oxidation and Coupling Approaches
The oxidative cross-coupling of two different thiols is the most direct conceptual method for synthesizing unsymmetrical disulfides. However, this approach is complicated by the concurrent formation of two symmetrical disulfides, which often necessitates chromatographic separation. rsc.org To achieve selectivity, one thiol is often activated or converted into a sulfenylating agent before reacting with the second thiol.
Several reagents and systems have been developed to promote selective cross-coupling. For instance, the reaction of a thiol with 1-chlorobenzotriazole (B28376) can generate a benzotriazolated thiol intermediate (RSBt). organic-chemistry.org This intermediate readily reacts with a second, different thiol to form the desired unsymmetrical disulfide in a one-pot sequence, avoiding harsh oxidizing agents. organic-chemistry.orgorganic-chemistry.org Other methods employ reagents like bromodimethylsulfonium bromide, where sequential addition of the two thiols can effectively inhibit the undesired homo-coupling. rsc.org Catalytic systems, sometimes using iodine or metal catalysts, in the presence of an oxidant like oxygen or hydrogen peroxide, can also facilitate the selective formation of unsymmetrical disulfides. chemistryviews.orgorganic-chemistry.orgresearchgate.net
Table 1: Selected Reagents for Oxidative Cross-Coupling of Thiols
| Reagent/System | Description | Reference |
|---|---|---|
| 1-Chlorobenzotriazole (BtCl) | Forms a thiol intermediate (RSBt) that reacts with a second thiol. | organic-chemistry.orgorganic-chemistry.org |
| Bromodimethylsulfonium Bromide | Allows for sequential addition of thiols to inhibit homo-coupling. | rsc.org |
| Iodine (I₂) / O₂ | Catalytic iodine promotes oxidation with oxygen as the terminal oxidant. | researchgate.net |
| Hydrogen Peroxide (H₂O₂) / Catalyst | H₂O₂ acts as an oxidant, often with a catalyst like iodide ion. | organic-chemistry.org |
Thiol-Disulfide Exchange Reactions
Thiol-disulfide exchange is a common and reversible reaction in which a thiol reacts with a disulfide, cleaving the S-S bond and forming a new disulfide and a new thiol. libretexts.orgnih.gov This equilibrium-driven process can be manipulated to favor the formation of a specific unsymmetrical disulfide. researchgate.net
The reaction proceeds via a nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond in an Sₙ2-like manner. nih.govnih.govresearchgate.net To drive the reaction towards the desired product, experimental conditions can be adjusted, for example, by using a large excess of one of the reactants or by removing one of the products from the reaction mixture. The rate and equilibrium of the exchange are influenced by factors such as the pKa of the thiols involved and the stability of the disulfide bonds. researchgate.net This method is central to many biological processes, such as the folding of proteins containing cysteine residues, and has been adapted for chemical synthesis. libretexts.orgnih.govlibretexts.org
Nucleophilic Substitution Reactions Involving Sulfur Species
The formation of an unsymmetrical disulfide bond can be achieved through standard nucleophilic substitution (Sₙ2) reactions. nih.gov In this approach, a sulfur nucleophile, typically a thiolate anion (RS⁻), attacks an electrophilic sulfur atom that is part of a molecule containing a good leaving group.
A common strategy involves the reaction of a thiolate with a sulfenyl halide (R'S-X, where X is Cl or Br). The sulfenyl halide is the electrophilic component, and upon attack by the thiolate, the halide is displaced, forming the unsymmetrical disulfide. Other electrophilic sulfur reagents include thiosulfonates (R'S-SO₂R''), which react with thiolates to yield unsymmetrical disulfides. d-nb.info This general principle allows for a controlled, stepwise construction of the disulfide bond, significantly reducing the formation of unwanted symmetrical byproducts.
Specific Precursors and Reagents for Constructing the 1-(tert-Butyldisulfanyl)hexane Framework
To synthesize this compound specifically, the general strategies described above are applied using precursors that provide the tert-butyl and n-hexyl groups.
Utilization of tert-Butyl Thiol and Hexyl Halides or Thiols
The most direct precursors for this compound are those containing the intact tert-butyl and hexyl carbon skeletons. Key starting materials include 2-methyl-2-propanethiol (tert-butyl thiol) and 1-hexanethiol (B106883), or derivatives like 1-bromohexane (B126081). molbase.com
One plausible synthetic route is the oxidative co-oxidation of 1-hexanethiol and tert-butyl thiol using one of the selective methods mentioned previously. Alternatively, a thiol-disulfide exchange reaction could be employed, for example, by reacting 1-hexanethiol with di-tert-butyl disulfide or tert-butyl thiol with di-n-hexyl disulfide. molbase.com Another common laboratory method involves generating a thiolate from one of the thiols (e.g., sodium hexylthiolate) and reacting it with a tert-butyl sulfenyl derivative, or vice-versa. The reaction of an alkyl halide like 1-bromohexane with a sulfur nucleophile is a standard method for preparing thiols, which can then be used in subsequent disulfide-forming reactions. libretexts.orglibretexts.org
Table 2: Potential Precursor Combinations for this compound
| Precursor 1 | Precursor 2 | Reaction Type |
|---|---|---|
| 1-Hexanethiol | 2-Methyl-2-propanethiol | Oxidative Cross-Coupling |
| 1-Hexanethiol | Di-tert-butyl disulfide | Thiol-Disulfide Exchange |
| 2-Methyl-2-propanethiol | Di-n-hexyl disulfide | Thiol-Disulfide Exchange |
| Sodium hexylthiolate | tert-Butyl sulfenyl chloride | Nucleophilic Substitution |
Application of Disulfurating Reagents
Disulfurating reagents are molecules designed to deliver an S-S unit to other molecules. researchgate.netnih.gov These reagents can be "unilateral" or "bilateral" and offer a sophisticated way to construct unsymmetrical disulfides under mild conditions. researchgate.netnih.gov This approach avoids starting with simple thiols, which can be volatile and malodorous. chemicalbook.com
For the synthesis of this compound, a strategy could involve reacting a tert-butyl nucleophile (e.g., tert-butylmagnesium chloride) or a hexyl nucleophile (e.g., hexylmagnesium bromide) with a reagent that contains a pre-formed S-S bond and appropriate leaving groups. More advanced methods involve specially designed electrophilic disulfurating reagents that can react sequentially with different nucleophiles. bohrium.comnih.gov For instance, a reagent like N-(morpholine-4-dithio)phthalimide has been developed for the divergent synthesis of unsymmetrical disulfides. researchgate.net Such reagents allow for the controlled, stepwise addition of the two different alkyl groups, providing a high-yield pathway to the target molecule.
Catalytic Systems in the Synthesis of this compound
Catalysis plays a pivotal role in the selective formation of the S-S bond in unsymmetrical disulfides, offering pathways that are more efficient and milder than traditional stoichiometric methods. Various catalytic systems have been developed to facilitate the synthesis of compounds like this compound.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis provides powerful tools for the construction of carbon-sulfur and sulfur-sulfur bonds. mdpi.com Catalysts based on copper and nickel are particularly relevant in the synthesis of disulfides. These metals can facilitate the coupling of different thiol precursors or between a thiol and a sulfenylating agent. For instance, a palladium-catalyzed approach has been demonstrated for the synthesis of unsymmetrical disulfides through the exchange reaction of thiols with symmetrical disulfides. The use of a PdCl2/DMSO catalytic system has shown excellent functional group tolerance and operational simplicity, making it a viable method for the late-stage functionalization of complex molecules. researchgate.net
| Catalyst System | Reactants | Key Features |
| PdCl2/DMSO | Thiol and Symmetrical Disulfide | Excellent functional group tolerance, broad substrate scope, operational simplicity. researchgate.net |
Phase Transfer Catalysis in Alkyl Disulfide Synthesis
Phase transfer catalysis (PTC) is a valuable technique for reactions involving reagents in immiscible phases. nitrkl.ac.in In the context of disulfide synthesis, PTC can facilitate the reaction between an aqueous solution of a sulfide (B99878) or polysulfide salt and an organic solution of an alkyl halide. researchgate.netnih.gov Quaternary ammonium (B1175870) salts, such as didecyldimethylammonium bromide (DDAB), are commonly employed as phase transfer catalysts. researchgate.net These catalysts transport the anionic sulfur species from the aqueous phase to the organic phase, where it can react with the alkyl halide. nitrkl.ac.in This methodology has been successfully applied to the synthesis of symmetrical alkyl disulfides and can be adapted for unsymmetrical variants. researchgate.net The reactivity of the alkyl halide typically follows the order: benzyl (B1604629) > primary > secondary > tertiary. researchgate.net
| Catalyst | Reactants | Conditions |
| Didecyldimethylammonium bromide (DDAB) | Alkyl halide, Sodium Sulfide, Sulfur | Biphasic system (e.g., water/organic solvent) |
| Amberlite IR-400 | Benzyl chloride, Hydrogen Sulfide, Sulfur | Liquid-liquid-solid PTC |
| 18-crown-6 | Thiol or Thiol salt, Carbon Tetrabromide | Benzene or Toluene solvent rsc.org |
Metal-Free and Organocatalytic Approaches
Concerns regarding the cost and potential toxicity of transition metals have spurred the development of metal-free and organocatalytic methods for disulfide synthesis. researchgate.netbohrium.com One notable approach involves the use of N-bromosuccinimide (NBS) to mediate the direct thiol-disulfide exchange reaction at room temperature. bohrium.com This method provides a practical route to unsymmetrical disulfides with good to excellent yields and tolerates a wide range of functional groups. researchgate.netbohrium.com Another innovative metal-free strategy employs an "umpolung" approach, where a typically nucleophilic sulfur atom is converted into an electrophilic sulfenium ion. chemistryviews.org This can be achieved using iodine as a catalyst in the presence of a promoter like 4-dimethylaminopyridine (B28879) (DMAP). chemistryviews.org The in situ generated electrophilic sulfenium ions from electron-rich thiols then react selectively with electron-deficient thiols to form the desired unsymmetrical disulfide. chemistryviews.org Additionally, a one-pot synthesis using 1-chlorobenzotriazole (BtCl) allows for the formation of an intermediate that reacts with a second thiol to produce unsymmetrical disulfides without the need for harsh oxidizing agents. organic-chemistry.org
| Reagent/Catalyst | Reactants | Key Features |
| N-Bromosuccinimide (NBS) | Thiol and Symmetrical Disulfide | Metal-free, room temperature, good to excellent yields. bohrium.com |
| Iodine/DMAP | Two different thiols | Umpolung approach, selective formation of unsymmetrical disulfides. chemistryviews.org |
| 1-Chlorobenzotriazole (BtCl) | Two different thiols | One-pot, avoids harsh oxidizing agents. organic-chemistry.org |
| K2CO3 | Thiosulfonates, Thiourea, Alkyl halides | Transition-metal-free, one-pot reaction. researchgate.net |
Advanced Synthetic Strategies for this compound
Modern synthetic chemistry has introduced advanced strategies that offer unique reactivity and selectivity for the formation of disulfide bonds. These methods often employ radical intermediates or photochemical activation to achieve transformations that are challenging with traditional approaches.
Radical-Mediated Disulfide Formation
Radical-mediated reactions provide an alternative pathway for the formation of disulfide bonds. nih.gov Thiyl radicals, which can be generated from thiols through one-electron oxidation, can recombine to form a disulfide. nih.gov A novel strategy for disulfide bond metathesis utilizes a radical initiator, such as hydroxy(tosyloxy)iodobenzene (HTIB), to facilitate a bidirectional and biocompatible reaction. pnas.org This approach allows for the exchange of disulfide partners under mild conditions and has been shown to be applicable to a wide variety of disulfides. pnas.org The mechanism involves the generation of thiyl radicals that can then participate in exchange reactions. researchgate.net This radical-disulfide exchange is an intrinsic feature in certain polymerization reactions and can be controlled to influence the final product distribution. rsc.org The direct attack of a radical species at the sulfur atom of a disulfide bond is a key step in these processes. nih.gov
Photoredox Catalysis for Organosulfur Compound Synthesis
Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of various chemical bonds under mild conditions using visible light. chemmethod.comresearchgate.net In the synthesis of organosulfur compounds, photoredox catalysts, such as eosin (B541160) Y, can facilitate oxidative coupling reactions to form thioethers and can be extended to disulfide synthesis. chemmethod.com This approach is attractive due to its use of a non-toxic and inexpensive dye as the catalyst and its operation under convenient reaction conditions. chemmethod.com Another example involves the use of fac-[Ir(ppy)3] as a photoredox catalyst for the alkenylation of benzylsulfonium salts, demonstrating the utility of this strategy in C-S bond-forming reactions, which is a related field to disulfide synthesis. chemistryviews.org The generation of highly reactive radical species through single-electron transfer is a hallmark of photoredox catalysis, offering unique reactivity for the synthesis of complex molecules. researchgate.net
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis utilizes microwave radiation to heat reactions, often leading to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. researchgate.net This technology has been successfully applied to the synthesis of unsymmetrical disulfides.
One prominent method for the microwave-assisted synthesis of unsymmetrical disulfides involves the dimethyl sulfoxide (B87167) (DMSO)-mediated oxidation of two different thiols. researchgate.netresearchgate.netnih.gov This approach is a one-step process that can be accelerated by microwave irradiation. researchgate.netresearchgate.netnih.gov For the synthesis of this compound, this would involve the reaction of hexane-1-thiol and 2-methyl-2-propanethiol (tert-butylthiol).
The reaction proceeds by the oxidation of the two thiols, leading to the formation of the desired unsymmetrical disulfide. Microwave irradiation facilitates this process, allowing for rapid and efficient conversion. A key advantage of this method is its ability to accommodate sterically hindered thiols, such as tert-butylthiol, which can be challenging substrates in conventional disulfide synthesis. nih.gov Research has demonstrated that even highly sterically hindered unsymmetrical disulfides can be formed quantitatively and isolated in high yields using this microwave-assisted protocol. nih.gov
The general applicability of this method to a range of aliphatic thiols suggests its suitability for the synthesis of this compound. nih.gov The reaction conditions are typically straightforward, involving the heating of a mixture of the two thiols in DMSO under microwave irradiation.
Table 1: Representative Conditions for Microwave-Assisted Synthesis of Unsymmetrical Disulfides
| Parameter | Value |
| Reactants | Thiol 1, Thiol 2 |
| Solvent | Dimethyl Sulfoxide (DMSO) |
| Microwave Power | 150 W |
| Temperature | 150 °C |
| Reaction Time | 5 minutes |
| Outcome | High to quantitative yields of unsymmetrical disulfide |
This interactive table summarizes typical conditions for the microwave-assisted synthesis of unsymmetrical disulfides based on published methodologies. nih.gov
Another microwave-assisted approach for synthesizing asymmetric disulfides involves a one-pot reaction using thiourea, an alkyl halide, and a benzyl thiocyanate (B1210189) in water. nih.gov This method provides an odorless and environmentally friendly alternative to traditional methods. nih.gov
Chemical Reactivity and Mechanistic Investigations of 1 Tert Butyldisulfanyl Hexane
Oxidation Reactions of the Disulfide Moiety
The sulfur atoms of the disulfide bond in 1-(tert-butyldisulfanyl)hexane can be readily oxidized to form a range of sulfur-containing functional groups, most notably thiosulfinates and thiosulfonates. The regioselectivity of these oxidations is influenced by the electronic and steric differences between the tert-butyl and hexyl substituents.
Oxidation of this compound with one equivalent of an oxidizing agent, such as a peroxy acid, typically yields the corresponding thiosulfinate. Due to the steric hindrance of the tert-butyl group, the initial oxidation is expected to occur preferentially at the sulfur atom attached to the less hindered hexyl group. Further oxidation of the thiosulfinate with an additional equivalent of the oxidizing agent can lead to the formation of a thiosulfonate. The two possible regioisomeric thiosulfinates can be formed, with the major product being the one with the oxygen atom on the sulfur atom bonded to the hexyl group.
Table 1: Predicted Products of a Regioselective Oxidation of this compound
| Reactant | Oxidizing Agent (1 equiv.) | Predicted Major Product | Predicted Minor Product |
|---|
Note: The regioselectivity is predicted based on steric considerations where the less hindered sulfur atom is more susceptible to oxidation.
Subsequent oxidation of the thiosulfinate mixture would lead to the corresponding thiosulfonates.
The oxidation of disulfides can be achieved using hydrogen peroxide (H2O2) as the oxidant, often in the presence of a catalyst. nih.gov For unsymmetrical disulfides like this compound, catalytic systems can offer improved selectivity. The mechanism of H2O2 oxidation of thiols is complex and does not follow a simple SN2 pathway. nih.gov The reaction is influenced by the solvent and the presence of catalysts. The catalytic cycle often involves the activation of H2O2 by the catalyst, followed by oxygen transfer to the disulfide. The choice of catalyst can influence the regioselectivity of the oxidation, although steric factors of the disulfide itself remain a significant determinant.
Reduction Reactions of the Disulfide Bond to Thiols
The disulfide bond of this compound can be readily reduced to the corresponding thiols: tert-butanethiol and hexane-1-thiol. A variety of reducing agents can accomplish this transformation. Phosphines, such as tributylphosphine (B147548) or triphenylphosphine, are effective reagents for the reduction of alkyl disulfides in the presence of water. csic.es The reaction proceeds via a nucleophilic attack of the phosphine (B1218219) on one of the sulfur atoms, leading to the cleavage of the S-S bond. nih.gov
Table 2: Products of the Reduction of this compound
| Reactant | Reducing Agent | Products |
|---|
Other reducing agents, such as sodium borohydride (B1222165) or dithiothreitol (B142953) (DTT), are also commonly used for the reduction of disulfides.
Thiol-Disulfide Exchange Dynamics and Equilibrium Control
Thiol-disulfide exchange is a fundamental reaction of disulfides, involving the reaction of a thiol with a disulfide to form a new disulfide and a new thiol. nih.gov For this compound, the exchange with a thiol (R'-SH) would proceed as follows:
(CH₃)₃C-S-S-(CH₂)₅CH₃ + R'-SH ⇌ (CH₃)₃C-S-S-R' + HS-(CH₂)₅CH₃ or (CH₃)₃C-S-S-(CH₂)₅CH₃ + R'-SH ⇌ R'-S-S-(CH₂)₅CH₃ + (CH₃)₃C-SH
The position of the equilibrium is determined by the relative thermodynamic stabilities of the reactants and products, including the relative reduction potentials of the participating thiols. The bulky tert-butyl group in this compound can influence the kinetics of the exchange reaction, potentially slowing down the rate of attack at the sulfur atom adjacent to it due to steric hindrance.
Reactions with Nucleophilic and Electrophilic Reagents
The Zincke disulfide cleavage involves the reaction of a disulfide with halogens, such as chlorine or bromine, to form sulfenyl halides. drugfuture.com While this reaction is well-documented for aryl disulfides, it can also be applied to alkyl disulfides. The reaction of this compound with chlorine would be expected to cleave the S-S bond to produce tert-butanesulfenyl chloride and hexane-1-sulfenyl chloride.
(CH₃)₃C-S-S-(CH₂)₅CH₃ + Cl₂ → (CH₃)₃C-S-Cl + Cl-S-(CH₂)₅CH₃
The resulting sulfenyl chlorides are reactive intermediates that can undergo further reactions.
Reactions with Metal Oxide Surfaces in Heterogeneous Catalysis
Heterogeneous catalysis involving metal oxides is fundamental to a vast array of chemical transformations. researchgate.net Metal oxides can provide active sites for various reactions, including oxidation, reduction, and dehydrogenation. researchgate.net The reactivity of a substrate like this compound on a metal oxide surface would be dictated by the nature of the oxide (e.g., its acidity, basicity, and redox properties) and the reaction conditions.
The disulfide bond (S-S) is the most reactive site in the this compound molecule. On a metal oxide catalyst, this bond could interact with surface sites in several ways:
Adsorption: The sulfur atoms, with their lone pairs of electrons, can adsorb onto acidic sites or metal centers on the oxide surface.
S-S Bond Cleavage: The catalytic surface could facilitate the cleavage of the disulfide bond, leading to the formation of thiolates or sulfenyl radicals. For instance, reductive sites on the oxide might promote the scission of the S-S bond.
C-S Bond Cleavage: At higher temperatures, the catalyst could also promote the cleavage of the carbon-sulfur bonds, leading to the decomposition of the alkyl groups.
Oxidation: On an oxidizing metal oxide surface, the sulfur atoms could be oxidized to form sulfoxides or sulfones.
While specific studies on this compound are not prevalent, research on related organosulfur compounds demonstrates that molybdenum-based catalysts, for example, are active in reactions involving n-hexane, such as dehydrogenation and aromatization. researchgate.net The interaction of the sulfur moiety with such surfaces could lead to catalyst deactivation (poisoning) or participate in unique catalytic cycles.
Mechanistic Elucidation Through Kinetic and Computational Studies
Understanding the reaction mechanisms of this compound is crucial for controlling its reactivity. This is achieved through a combination of experimental kinetic studies and advanced computational modeling.
Reaction kinetics studies measure the rate at which a reaction proceeds and how it is influenced by factors such as concentration, temperature, and catalysts. The data obtained, such as reaction orders and activation energies, provide insight into the reaction mechanism. For a molecule like this compound, kinetic analysis could be applied to its decomposition or its reaction with other species.
Energy profiling maps the energy of the system along the reaction coordinate, identifying transition states and intermediates. For example, in photosensitized disulfide–ene reactions, the efficiency depends on the triplet excited-state energy of the photosensitizer matching the bond dissociation energy (BDE) of the disulfide bond. researchgate.netnih.gov This energy transfer enables the cleavage of the S-S bond, initiating the reaction. researchgate.netnih.gov A similar energy profile could be constructed for reactions involving this compound, where the central feature would be the energy barrier required to break the S-S bond. The asymmetric nature of the molecule, with a bulky tert-butyl group on one side and a linear hexyl group on the other, would influence the steric and electronic environment of the transition states.
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating molecular structures, properties, and reaction mechanisms at the electronic level. youtube.com DFT can be used to model the geometry of this compound, calculate its molecular orbital energies, and map electrostatic potentials to predict reactive sites.
For mechanistic studies, DFT is employed to:
Calculate Reaction Energies: Determine the thermodynamics of a potential reaction pathway.
Locate Transition States: Identify the structure and energy of the highest energy point along a reaction pathway, which determines the reaction rate.
Simulate Spectra: Predict spectroscopic properties (e.g., NMR) to aid in experimental characterization.
DFT computations have been successfully used to investigate the mechanism of sulfide (B99878) oxidation. For instance, in the oxidation of methyl phenyl sulfide by a vanadium oxide (VO4) cluster, DFT was used to thoroughly investigate the reaction mechanism and the structure of the transition state. researchgate.net A similar approach could be applied to this compound to model its oxidation or its interaction with catalytic surfaces, providing detailed molecular-level insights that are difficult to obtain experimentally.
Table 1: Applications of DFT in Studying Sulfide Reactivity
| DFT Application | Information Obtained | Relevance to this compound |
|---|---|---|
| Geometry Optimization | Calculates the lowest energy structure, bond lengths, and bond angles. | Provides the foundational structure for all other calculations. |
| Frequency Calculation | Confirms that an optimized structure is a true minimum (no imaginary frequencies) or a transition state (one imaginary frequency). Provides thermodynamic data (enthalpy, entropy). | Essential for verifying calculated structures and obtaining thermodynamic parameters for reactions. |
| Transition State Search | Locates the structure and energy of the transition state connecting reactants and products. | Allows for the calculation of activation energy barriers and reaction rates. |
| Molecular Orbital Analysis | Visualizes the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict sites of nucleophilic and electrophilic attack. | Identifies the likely points of initial reaction on the molecule. |
Complex chemical processes like pyrolysis and combustion involve a large number of elementary reactions. Automated reaction mechanism generators, such as the Reaction Mechanism Generator (RMG), are software tools that systematically build kinetic models based on a general understanding of chemical reactivity. mit.edumit.edu RMG uses graph theory to represent molecules and applies a database of reaction rate rules and thermodynamic parameters to construct complex reaction networks. mit.edu
While not applied to this compound directly, RMG has been successfully used to elucidate the reaction mechanism for the pyrolysis of a closely related compound, di-tert-butyl disulfide. syxbsyjg.com This demonstrates the capability of automated generators to handle organosulfur chemistry, detailing important free radical pathways and decomposition products. syxbsyjg.com Such a tool could be applied to this compound to predict its behavior under various conditions, generating a comprehensive network of potential reaction pathways and identifying the most significant products.
Thermal and Photochemical Decomposition Pathways
The decomposition of this compound can be initiated by heat (thermal decomposition or pyrolysis) or by light (photochemical decomposition).
Thermal Decomposition: Studies on the pyrolysis of short-chain dialkyl polysulfides show that the S-S bond is typically the weakest link and the first to break. syxbsyjg.com The thermal stability of disulfides is influenced by the nature of the alkyl groups. For example, di-tert-butyl disulfide has an initial pyrolysis temperature of 143 °C (at 1.0 MPa), which is lower than that of dimethyl disulfide (213 °C), indicating that the bulky tert-butyl groups weaken the S-S bond or stabilize the resulting radicals. syxbsyjg.com
Upon heating, this compound would likely decompose via initial cleavage of the S-S bond to form a tert-butylthiyl radical and a hexylthiyl radical. These highly reactive radicals can then undergo a variety of subsequent reactions, including:
Hydrogen Abstraction: Radicals can abstract hydrogen atoms from other molecules to form mercaptans (tert-butyl mercaptan and 1-hexanethiol).
Disproportionation: Reactions between radicals can lead to the formation of stable molecules.
Beta-Scission: The alkylthiyl radicals can decompose further, breaking C-C or C-S bonds to form smaller molecules like alkenes and hydrogen sulfide. syxbsyjg.com
Table 2: Initial Pyrolysis Temperatures of Related Dialkyl Disulfides (at 1.0 MPa)
| Compound | Initial Pyrolysis Temperature (°C) |
|---|---|
| di-tert-butyl disulfide | 143 |
| dimethyl trisulfide | 161 |
| dimethyl disulfide | 213 |
Data from a study on the pyrolysis of short-chain dialkyl polysulfides. syxbsyjg.com
Photochemical Decomposition: The disulfide bond can also be cleaved by ultraviolet (UV) light. The absorption of a photon with sufficient energy can promote the molecule to an excited state, leading to the homolytic cleavage of the S-S bond and the formation of two thiyl radicals. This principle is utilized in photochemical reactions like the disulfide-ene reaction, where UV irradiation in the presence of a sensitizer (B1316253) initiates the process. nih.govacs.org For this compound, photochemical decomposition would similarly produce tert-butylthiyl and hexylthiyl radicals, which would then engage in the secondary reactions described above. The efficiency and outcome of the photochemical process would depend on the wavelength of light and the presence of other reactive species. acs.org
Applications of 1 Tert Butyldisulfanyl Hexane in Advanced Chemical Synthesis
Role as a Key Intermediate in the Synthesis of Disulfide Bond-Containing Molecules
The disulfide bond is a crucial functional group in many biologically active molecules and complex organic structures. nih.govnih.gov The synthesis of unsymmetrical disulfides, in particular, is an area of significant interest in organic chemistry. nih.govrsc.orgorganic-chemistry.orgresearchgate.net Methodologies for creating these bonds often involve the oxidative cross-coupling of two different thiols or the reaction of a thiol with a sulfenylating agent. rsc.orgorganic-chemistry.org While 1-(tert-butyldisulfanyl)hexane is an unsymmetrical disulfide, a thorough review of available scientific literature does not reveal specific examples or detailed research findings where it is utilized as a key intermediate for the synthesis of other molecules containing disulfide bonds. General methods for the synthesis of unsymmetrical disulfides are well-documented, but the specific application of this compound in this context is not described.
Utilization as a Building Block for Complex Organic Scaffolds and Biologically Relevant Structures
The concept of using molecular building blocks is fundamental to the construction of complex organic scaffolds and biologically relevant molecules. mdpi.comresearchgate.net These building blocks are typically smaller molecules that can be assembled in a controlled manner to create larger, more complex structures with specific functions. While various molecules are employed as building blocks in organic synthesis, there is no specific information available in the scientific literature that documents the use of this compound for this purpose.
Peptide-oligonucleotide conjugates (POCs) are hybrid molecules that combine the properties of peptides and oligonucleotides, and they have shown promise in therapeutic applications. nih.govuc.ptmdpi.com The synthesis of POCs often involves the conjugation of the two moieties through various chemical linkages. researchgate.netfrontiersin.org Disulfide bonds can be used as linkers in such conjugates. However, a review of the literature did not yield any specific instances or research detailing the incorporation of this compound into oligonucleotide and peptide conjugates.
Applications in Polymer Chemistry and Material Science
Disulfide-containing molecules have found various applications in polymer chemistry and material science, for instance, in the development of dynamic and self-healing materials. mdpi.comjsta.cl
Vulcanization is a chemical process for converting natural rubber or related polymers into more durable materials by forming cross-links between polymer chains. Sulfur-containing compounds, including disulfides, can act as vulcanizing agents. For example, di-tert-butyl disulfide is known to be used as a vulcanizing agent. chemicalbook.com However, there is no specific information in the scientific literature to indicate that this compound is used as a vulcanizing agent for elastomers.
The functionalization of surfaces and the preparation of thin films are important areas of material science. Disulfides can be used to modify surfaces, for example, through the formation of self-assembled monolayers on gold surfaces. Di-tert-butyl disulfide has been used in the preparation of gold-supported thin films. Additionally, it has been explored as a safer alternative to hydrogen sulfide (B99878) in the atomic layer deposition of molybdenum disulfide films. ucc.ie Despite the utility of other disulfides in this area, there are no documented applications of this compound in the preparation of functionalized surfaces and films.
Contributions to Catalysis and Reagent Development
Certain disulfide compounds have been investigated for their roles in catalysis and as precursors for the development of new reagents. For instance, the catalytic asymmetric oxidation of tert-butyl disulfide has been studied for the synthesis of chiral sulfinyl compounds. acs.org Furthermore, the tert-butyl group is recognized for its utility in directing catalytic reactions. researchgate.netchemrxiv.org However, there is no information available in the scientific literature regarding any specific contributions of this compound to the fields of catalysis or reagent development.
Analytical Techniques for Characterization and Mechanistic Elucidation
Surface-Sensitive Spectroscopies for Heterogeneous Reaction Studies
When "1-(tert-Butyldisulfanyl)hexane" is involved in surface-mediated reactions, for instance, in catalysis or self-assembled monolayer formation, understanding its interaction with the substrate is crucial. Surface-sensitive spectroscopic techniques provide detailed information about the elemental composition, chemical states, and vibrational modes of the molecules at the interface.
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and chemical states of the top 1-10 nanometers of a material's surface. thermofisher.com This makes it highly suitable for studying the adsorption and reaction of "this compound" on various substrates. The analysis involves irradiating the sample with X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and their binding energy is calculated, which is characteristic of each element and its chemical environment. thermofisher.combrighton-science.com
For "this compound," XPS can provide critical information regarding the integrity of the disulfide bond upon surface interaction. The binding energy of the sulfur (S 2p) electrons is particularly informative. In unbound dialkyl disulfides, the S 2p binding energy is typically in the range of 163-164 eV. diva-portal.org If the disulfide bond cleaves upon adsorption on a metal surface (like gold), leading to the formation of a metal-thiolate bond, a characteristic shift in the S 2p binding energy to a lower value, around 162 eV, would be observed. diva-portal.orgacs.org
Below is a hypothetical data table illustrating the kind of information XPS could provide for "this compound" interacting with a gold surface.
Table 1: Representative XPS S 2p Binding Energies
| Chemical Species | S 2p Binding Energy (eV) | Interpretation |
|---|---|---|
| "this compound" (condensed film) | ~163.5 | Intact disulfide bond |
| "this compound" on a gold surface | ~162.0 | Suggests cleavage of the S-S bond and formation of gold-thiolate species |
| Oxidized sulfur species | >165.0 | Indicates the presence of sulfinates or sulfonates due to oxidation |
High-Resolution Electron Energy Loss Spectroscopy (HREELS) is a surface-sensitive technique that probes the vibrational modes of adsorbed molecules. wikipedia.org It provides information analogous to infrared and Raman spectroscopy but with much higher surface sensitivity. In a HREELS experiment, a beam of monoenergetic electrons is scattered off the sample surface, and the energy loss of these electrons is measured. uni-heidelberg.de The energy losses correspond to the vibrational energies of the surface atoms and any adsorbed molecules. uni-heidelberg.de
For "this compound" adsorbed on a surface, HREELS can be used to identify the vibrational modes of the alkyl chains (C-H stretching and bending modes), the C-S stretching mode, and potentially the S-S stretching mode. The presence and frequencies of these modes can provide insights into the orientation and conformation of the adsorbed molecule. Changes in the vibrational spectra upon adsorption can indicate chemical transformations, such as the cleavage of the disulfide bond.
The table below presents typical vibrational frequencies that would be expected in the HREELS spectrum of "this compound."
Table 2: Expected HREELS Vibrational Frequencies for "this compound"
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| C-H stretching (alkyl chains) | 2850 - 2960 |
| C-H bending (alkyl chains) | 1370 - 1470 |
| C-S stretching | 600 - 700 |
| S-S stretching | 500 - 550 |
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic techniques are essential for the separation of "this compound" from reaction mixtures and for the assessment of its purity. The choice of chromatographic method depends on the scale of the separation and the physical properties of the compound.
For the purification of unsymmetrical disulfides like "this compound," column chromatography is a common laboratory technique. emich.edu The separation is based on the differential partitioning of the components of a mixture between a stationary phase (e.g., silica (B1680970) gel or alumina) and a mobile phase (a solvent or a mixture of solvents). emich.edu The purity of the collected fractions can then be assessed by Thin Layer Chromatography (TLC).
Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds and is well-suited for assessing the purity of "this compound." In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. A detector at the end of the column provides a signal for each component, and the area under each peak is proportional to the concentration of that component.
One of the challenges in the synthesis and purification of unsymmetrical disulfides is the potential for disproportionation, where two molecules of the unsymmetrical disulfide react to form the two corresponding symmetrical disulfides. nih.gov Chromatographic methods are crucial for detecting and quantifying these impurities.
The following table outlines a hypothetical set of chromatographic conditions for the analysis of "this compound."
Table 3: Illustrative Chromatographic Conditions for "this compound" Analysis
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection Method | Application |
|---|---|---|---|---|
| Thin Layer Chromatography (TLC) | Silica gel on aluminum plate | Hexane/Ethyl acetate (B1210297) mixture | Potassium permanganate (B83412) stain | Monitoring reaction progress and assessing fraction purity |
| Column Chromatography | Silica gel | Hexane/Ethyl acetate gradient | - | Purification of the crude product |
| Gas Chromatography (GC) | Polysiloxane-based capillary column | Helium | Flame Ionization Detector (FID) | Purity assessment and detection of symmetrical disulfide impurities |
Future Research Directions and Perspectives for 1 Tert Butyldisulfanyl Hexane
Development of More Sustainable and Atom-Economical Synthetic Routes
The synthesis of unsymmetrical disulfides like 1-(tert-Butyldisulfanyl)hexane often faces challenges, including the undesired formation of symmetrical disulfide byproducts. Future research will prioritize the development of synthetic methods that are not only high-yielding but also adhere to the principles of green chemistry.
Key research goals in this area include:
Catalytic Oxidative Coupling: Moving beyond stoichiometric oxidants, research will focus on catalytic systems for the cross-dehydrogenative coupling of 1-hexanethiol (B106883) and 2-methyl-2-propanethiol. researchgate.net This approach maximizes atom economy by producing water as the primary byproduct. researchgate.net
Environmentally Benign Solvents and Catalysts: Emphasis will be placed on using renewable and safer solvents, such as ethanol, and replacing transition metal catalysts with more sustainable alternatives where possible. rsc.org
One-Pot Sequential Methodologies: Refining one-pot syntheses that avoid harsh and toxic oxidizing agents will be a significant area of investigation. organic-chemistry.org Methods involving sequential addition of thiols to a reagent that prevents symmetrical coupling are particularly promising. rsc.org
| Synthetic Strategy | Advantages | Future Research Focus |
| Cross-Dehydrogenation of Thiols | High atom economy; water as a byproduct. researchgate.net | Development of selective and recyclable catalysts. |
| Metal-Free Synthesis | Avoids toxic heavy metals; reduces purification costs. rsc.org | Use of organocatalysts and alternative energy sources (e.g., photochemistry). researchgate.net |
| One-Pot Sequential Addition | Minimizes symmetrical byproducts; improves efficiency. organic-chemistry.orgrsc.org | Optimization of reaction conditions and exploration of broader substrate scopes. |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The distinct steric and electronic properties imparted by the tert-butyl group suggest that this compound may exhibit unique reactivity. rsc.org Future studies will aim to uncover and harness these properties for novel chemical transformations.
Areas for exploration include:
Selective Thiol-Disulfide Exchange: Investigating the kinetics and thermodynamics of thiol-disulfide exchange reactions involving this compound. The steric hindrance of the tert-butyl group could be exploited to achieve high selectivity in complex molecular environments.
Radical Reactions: Probing the behavior of the compound under radical-generating conditions. The formation of distinct thiyl radicals (hexylthiyl and tert-butylthiyl) could lead to new pathways for C-S bond formation or other radical-mediated transformations. nih.gov
Precursor to Reactive Intermediates: Exploring the generation of sulfenium ions or other electrophilic sulfur species from this compound. Such intermediates could serve as valuable reagents in organic synthesis. researchgate.net
Expansion of Catalytic Applications to Challenging Chemical Problems
While disulfides are more commonly products of reactions, their potential role in catalysis is an emerging area of interest. Future research could explore the use of this compound or its derivatives in catalytic cycles.
Potential catalytic roles to be investigated:
Ligand Design: Using the disulfide as a precursor to synthesize novel thiol-based ligands for transition metal catalysis. The combination of a bulky tert-butyl and a flexible hexyl group could create unique steric and electronic environments around a metal center.
Redox Catalysis: Investigating the compound's ability to participate in redox-mediated catalytic cycles, where the disulfide bond is reversibly cleaved and reformed. This could be applicable in oxidative or reductive transformations.
Organocatalysis: Exploring whether the compound can act as a pre-catalyst for reactions requiring a transiently generated thiol, leveraging in situ cleavage of the disulfide bond.
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic methodologies from batch to continuous flow or automated platforms offers significant advantages in terms of safety, scalability, and reproducibility. A key future direction will be the adaptation of synthetic routes for this compound to these modern technologies.
Research objectives include:
Continuous Flow Synthesis: Developing flow-based protocols for the synthesis of this compound. This would enable precise control over reaction parameters, reduce reaction times, and allow for safer handling of reactive intermediates.
Automated Solid-Phase Synthesis: While more common for larger molecules like peptides, solid-phase synthesis principles could be adapted for the controlled, sequential construction of unsymmetrical disulfides. nih.govcem.com This could involve resin-bound thiols reacting with a free thiol in solution, simplifying purification.
High-Throughput Screening: Utilizing automated platforms to rapidly screen various catalysts, solvents, and reaction conditions to optimize the synthesis of this compound and related unsymmetrical disulfides.
| Technology Platform | Potential Advantages for Disulfide Synthesis | Future Research Goal |
| Flow Chemistry | Enhanced heat and mass transfer, improved safety, easy scalability. | Development of a continuous, multi-step synthesis of this compound. |
| Automated Synthesis | High reproducibility, reduced manual labor, efficient purification. nih.govamazonaws.comcem.com | Adaptation of solid-phase or automated solution-phase techniques for small molecule disulfides. |
Design of New Functional Materials and Architectures Incorporating the Disulfide Unit
The disulfide bond is a dynamic covalent linkage that can be cleaved under reducing conditions, making it an ideal component for stimulus-responsive materials. nih.gov Incorporating the this compound moiety into polymers and other materials could yield novel properties. rsc.org
Future directions in materials science include:
Redox-Responsive Polymers: Synthesizing polymers with the this compound unit either in the backbone or as a pendant group. nih.gov These materials could be designed to degrade or change their properties in response to specific reducing environments, with applications in drug delivery or sensor technology. magtech.com.cn
Self-Healing Materials: Leveraging the reversible nature of the disulfide bond to create self-healing elastomers and plastics. nih.govresearchgate.net The specific alkyl groups (hexyl and tert-butyl) would influence the material's mechanical properties, such as flexibility and strength.
Functional Surface Coatings: Modifying surfaces with molecules containing the this compound group. The disulfide can act as an anchor point for attaching biomolecules or other functional units via thiol-disulfide exchange, enabling the creation of biocompatible or sensor surfaces.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
